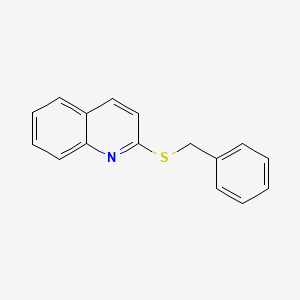

2-(Benzylthio)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Sciences

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry and materials science. nih.govtulane.edu This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govnih.gov The quinoline nucleus is a versatile pharmacophore, meaning its structure is a key feature for pharmacological activity across various targets. nih.govbiointerfaceresearch.com

The significance of the quinoline scaffold is underscored by its presence in both natural products and synthetically derived molecules with a wide array of therapeutic applications. biointerfaceresearch.commdpi.com These applications include:

Anticancer: Quinoline derivatives are explored for their ability to inhibit cell proliferation and induce apoptosis. nih.govnih.govnih.gov

Antimicrobial: The scaffold is a core component of many antibacterial and antifungal agents. nih.govbenthamscience.comijshr.com

Antimalarial: Historically and currently, quinoline-based drugs like chloroquine (B1663885) and quinine (B1679958) are crucial in combating malaria. biointerfaceresearch.commdpi.com

Antiviral: Certain quinoline hybrids have shown potential as antiviral drugs. nih.govnih.gov

Anti-inflammatory: The scaffold is utilized in the design of new anti-inflammatory agents. nih.govnih.gov

Beyond medicine, the unique electronic and structural properties of the quinoline ring make it a valuable component in the development of functional materials and as a building block in organic synthesis. researchgate.netjptcp.com Its simple chemistry and the relative ease of synthesizing its derivatives further enhance its importance for researchers designing novel compounds. tulane.edubiointerfaceresearch.com

Scope of Research on 2-(Benzylthio)quinoline within Contemporary Chemical Literature

Research specifically focused on this compound and its closely related analogues is primarily found within the domain of medicinal and synthetic chemistry. The literature indicates that this compound often serves as a synthetic intermediate or a member of a larger library of molecules being evaluated for specific biological activities.

For instance, studies have detailed the synthesis of this compound derivatives as part of structure-activity relationship (SAR) analyses. nih.gov A common synthetic route involves the reaction of a 2-chloroquinoline (B121035) derivative with a benzylthiol, or the alkylation of a quinoline-2-thione with a benzyl (B1604629) halide. d-nb.infonih.gov Researchers have synthesized series of these compounds to probe how modifications to the quinoline core or the benzyl group affect their biological potency. nih.govd-nb.info One area of investigation involves its use as a precursor for more complex molecules, such as this compound-3-carbaldehyde, which is then used to build a variety of derivatives for antibacterial screening. nih.govd-nb.info

Overview of Key Research Domains for this compound

The primary research domain for this compound is medicinal chemistry , with a strong focus on developing new therapeutic agents. Specific areas of investigation include:

Antibacterial Agents: A significant body of research explores this compound derivatives as inhibitors of bacterial ATP synthase, a critical enzyme for bacterial survival. nih.govd-nb.infoacs.org Studies have synthesized and tested these compounds against multidrug-resistant (MDR) bacteria like Pseudomonas aeruginosa. nih.govacs.org The benzylthio group at the C2 position of the quinoline has been identified as a key feature for enhancing inhibitory activity compared to smaller alkylthio groups. nih.gov

Anticancer Research: While less specific to the exact this compound structure, related quinazoline (B50416) compounds, such as 2-benzylthio-quinazolin-4(3H)-ones, have been evaluated as anticancer agents. researchgate.net This suggests a potential, albeit less explored, avenue for this compound research.

Antifungal Agents: Research has been conducted on 3-substituted benzylthio quinolinium salts, which are structurally related to this compound, for their activity against pathogenic fungi like Cryptococcus neoformans. nih.gov

The table below summarizes key research findings for derivatives of this compound.

| Research Domain | Target Organism/Cell Line | Key Findings |

| Antibacterial | Pseudomonas aeruginosa (MDR) | Derivatives with a benzyl sulfide (B99878) at the C1 (equivalent to C2 in standard nomenclature) position of the quinoline showed greater inhibition of ATP synthase than those with a methyl sulfide. nih.gov |

| Antibacterial | Pseudomonas aeruginosa | The compound serves as a key intermediate (this compound-3-carbaldehyde) for synthesizing a series of potent ATP synthase inhibitors. nih.govd-nb.info |

| Antifungal | Cryptococcus neoformans | 3-(Benzylthio)quinolinium salts (structurally related) were synthesized and showed potent anti-cryptococcal activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-11-10-14-8-4-5-9-15(14)17-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGSEZUHJSTFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116249-87-7 | |

| Record name | 2-(BENZYLTHIO)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzylthio Quinoline and Analogues

Strategies for the Direct Synthesis of 2-(Benzylthio)quinoline

The direct introduction of a benzylthio group at the 2-position of the quinoline (B57606) ring is a key strategy for the synthesis of the target compound. This can be achieved through various methods, including nucleophilic substitution and coupling reactions.

Nucleophilic Substitution Approaches Utilizing Halogenated Quinoline Precursors

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom, typically chlorine, from a 2-haloquinoline precursor. This reaction takes advantage of the electrophilic nature of the C2 carbon of the quinoline ring, which is activated by the adjacent nitrogen atom.

The general reaction involves the treatment of a 2-haloquinoline with a benzylthiolate salt, which is typically generated in situ by reacting benzyl (B1604629) thiol with a suitable base. The choice of base and solvent can significantly influence the reaction yield and purity of the product.

Table 1: Examples of Nucleophilic Substitution for the Synthesis of this compound Analogues

| Precursor | Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloroquinoline (B121035) | Benzyl mercaptan | Sodium hydride | DMF | This compound | High |

Note: This table is a representation of typical reaction conditions and yields may vary based on specific experimental parameters.

Coupling Reactions and Thiol-based Functionalizations

Modern synthetic methods also include various coupling reactions to form the C-S bond in this compound. While less common than nucleophilic substitution for this specific transformation, palladium-catalyzed cross-coupling reactions, for instance, offer a versatile approach for the formation of carbon-heteroatom bonds.

Thiol-based functionalization can also be achieved through radical reactions or other advanced methods, providing alternative pathways to access this compound and its derivatives. These methods often offer advantages in terms of functional group tolerance and reaction conditions.

Synthesis of this compound Derivatives and Structural Analogues

The core structure of this compound can be modified to generate a diverse library of derivatives and structural analogues with potentially enhanced or novel properties. This is often achieved by starting with a pre-functionalized quinoline or a related heterocyclic scaffold.

Derivatization from 2-Chloroquinoline-3-carbaldehyde (B1585622) Intermediates

2-Chloroquinoline-3-carbaldehydes are versatile intermediates for the synthesis of a wide range of substituted quinolines. nih.govresearchgate.netresearchgate.net The presence of both a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position allows for sequential or one-pot multi-component reactions.

The synthesis of these intermediates is often achieved through the Vilsmeier-Haack reaction of acetanilides. innovareacademics.inchemijournal.com Once formed, the 2-chloro group can be displaced by benzylthiolate, as described in section 2.1.1, while the aldehyde group can be transformed into various other functional groups or used in condensation reactions to build more complex molecular architectures.

Table 2: Representative Reactions of 2-Chloroquinoline-3-carbaldehyde

| Reagent(s) | Reaction Type | Resulting Moiety at C3 |

|---|---|---|

| Benzyl mercaptan, Base | Nucleophilic Substitution | -CHO (retained) |

| Substituted anilines | Condensation | Imine |

| Active methylene (B1212753) compounds | Knoevenagel condensation | Substituted alkene |

Functionalization of Quinazoline-4(3H)-one Scaffolds with Benzylthio Moieties

Quinazoline-4(3H)-ones are another important class of heterocyclic compounds that can be functionalized with benzylthio groups to create structural analogues of this compound. The synthesis of 2-(benzylthio)quinazoline-4(3H)-ones can be achieved by reacting a 2-mercaptoquinazoline-4(3H)-one with a benzyl halide. researchgate.net

This approach allows for the introduction of a wide variety of substituents on both the quinazoline (B50416) ring and the benzyl group, providing a high degree of molecular diversity. nih.gov

Formation of Quinoline-Oxadiazole and Quinoline-Imidazole Hybrids Incorporating 2-(Benzylthio) Moieties

Hybrid molecules that incorporate the this compound scaffold with other heterocyclic rings, such as oxadiazoles (B1248032) and imidazoles, have attracted significant interest. mdpi.comniscpr.res.in These hybrid structures can exhibit synergistic or novel biological activities.

The synthesis of quinoline-oxadiazole hybrids often involves the reaction of a quinoline-containing oxadiazole-thiol with a benzyl halide. mdpi.com This modular approach allows for the facile generation of a library of compounds with different substitution patterns.

Construction of 2-(Benzylthio)-1H-benzo[d]imidazoles via Molecular Hybridization and Simplification

A strategic approach to novel bioactive compounds involves the hybridization of known pharmacophores. In this context, a series of 2-(benzylthio)-1H-benzo[d]imidazoles has been synthesized by combining structural features of 2-quinoline-based compounds and 2-[(1H-benzo[d]imidazol-2-yl)thio]acetamide. nih.govresearchgate.net This molecular simplification and hybridization strategy aims to generate new chemical entities with potentially enhanced biological activities. nih.govresearchgate.net

The synthesis is typically achieved through the reaction of a substituted 2-mercapto-1H-benzo[d]imidazole with a variety of benzyl bromides. scielo.brscielo.br The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. scielo.br This method allows for the generation of a library of compounds with diverse substitution patterns on the benzyl ring.

The yields of these reactions are generally good, and the products can be purified by column chromatography. scielo.br The structures of the synthesized compounds are confirmed using various spectroscopic techniques, including ¹H NMR, and high-resolution mass spectrometry (HRMS). scielo.br

Table 1: Synthesis of Selected 2-(Benzylthio)-1H-benzo[d]imidazoles Data sourced from multiple studies.

| Compound | Benzyl Bromide Substituent | Yield (%) | Melting Point (°C) |

| 6a | 4-Methoxy | 67 | 126-129 |

| 6y | 3-(Trifluoromethyl) | 80 | 146-149 |

| 6z | 3,5-Dinitro | 68 | 151-154 |

Synthesis of Quinolinium Salts with Benzylthio Substituents

Quinolinium salts represent a class of quaternized quinoline derivatives with a permanent positive charge, which can influence their biological properties. The synthesis of quinolinium salts bearing a benzylthio substituent has been explored, often with the goal of developing new therapeutic agents. nih.govnih.gov

A common synthetic route to these compounds involves a two-step process. First, a substituted 3-(benzylthio)quinoline is prepared. This can be achieved through a copper-catalyzed cross-coupling reaction between 3-iodoquinoline (B1589721) and a substituted phenylmethanethiol, often under microwave irradiation to accelerate the reaction. nih.gov The second step is the quaternization of the quinoline nitrogen. This is typically accomplished by reacting the 3-(benzylthio)quinoline with an alkylating agent, such as (5-iodopentyl)cyclohexane, again utilizing microwave irradiation, sometimes in an aqueous medium, which aligns with green chemistry principles. nih.gov

This methodology allows for the introduction of various substituents on both the benzyl ring and the quinoline nitrogen, providing a versatile route to a range of quinolinium salts.

Table 2: Representative Synthesis of a 3-(Benzylthio)quinolinium Salt

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Iodoquinoline, Substituted phenylmethanethiol | CuI, Cs₂CO₃, ethylene (B1197577) glycol, 2-propanol, microwave irradiation | Substituted 3-(benzylthio)quinoline |

| 2 | Substituted 3-(benzylthio)quinoline, (5-Iodopentyl)cyclohexane | H₂O, microwave irradiation | 3-(Substituted benzylthio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodide |

Introduction of Nitrone and Oxime Moieties onto this compound Scaffolds

To further explore the chemical space around the this compound scaffold, nitrone and oxime functionalities have been introduced. These moieties are known to be versatile intermediates and can also impart interesting biological activities.

The synthesis of this compound nitrones typically starts from a 2-alkylthioquinoline-3-carbaldehyde derivative. researchgate.net These aldehydes can be prepared through various standard synthetic methods. The crucial step is the condensation of the aldehyde with an N-substituted hydroxylamine (B1172632), such as N-phenylhydroxylamine, which is often generated in situ from the reduction of nitrobenzene (B124822) using zinc dust and ammonium (B1175870) chloride. researchgate.net This reaction leads to the formation of the corresponding nitrone.

Similarly, oxime derivatives can be prepared by reacting the this compound-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534) (TEA). researchgate.net These synthetic transformations provide access to a new class of this compound analogues with potential for further chemical modification.

Table 3: Synthesis of a this compound Nitrone

| Starting Material | Reagents/Conditions | Product | Yield (%) |

| 2-(Benzylthio)-6-methylquinoline-3-carbaldehyde | N-Phenylhydroxylamine | 2-(Benzylthio)-6-methylquinoline-3-carbaldehyde-N-phenylnitrone | 85 |

Synthesis of 4-(Arylalkyl)-thio-quinoline Analogues

Analogues of this compound where the thioether linkage is at the 4-position of the quinoline ring have also been synthesized. These compounds are of interest for their potential biological activities. The general synthetic strategy involves the coupling of a 4-mercaptoquinoline scaffold with various aryl alkyl halides.

The synthesis of the 4-mercaptoquinoline precursor can be achieved from the corresponding 4-hydroxyquinoline (B1666331) by treatment with a thionating agent like Lawesson's reagent. The subsequent S-alkylation is then carried out by reacting the 4-thiol with an appropriate aryl alkyl halide in the presence of a base. This approach allows for the introduction of a wide variety of arylalkyl groups at the 4-position of the quinoline ring, enabling the exploration of structure-activity relationships.

Green Chemistry and Biocatalytic Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical research. This trend, known as green chemistry, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. zenodo.org These principles are increasingly being applied to the synthesis of quinoline derivatives. nih.gov

Environmentally Benign Synthetic Pathways

Several green chemistry approaches have been reported for the synthesis of the quinoline core structure, which can be adapted for the preparation of precursors to this compound. nih.gov These methods often involve the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Chemo-Enzymatic and Biocatalytic Oxidations in Quinoline Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green chemistry due to the high selectivity and mild reaction conditions of enzymes. nih.gov In the context of quinoline chemistry, chemo-enzymatic and biocatalytic methods are emerging as valuable strategies for derivatization.

Enzymes such as monoamine oxidases (MAO-N) have been shown to effectively catalyze the aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. nih.govresearchgate.net This biocatalytic oxidation represents a green alternative to traditional chemical oxidation methods that often require harsh reagents.

Furthermore, horseradish peroxidase (HRP) has been employed in the construction of quinolinium derivatives from N-cyclopropyl-N-alkylaniline substrates through a radical cascade reaction. nih.govresearchgate.net These enzymatic strategies highlight the potential of biocatalysis to perform specific and efficient transformations on the quinoline scaffold, opening up new avenues for the synthesis and derivatization of compounds like this compound under environmentally friendly conditions. nih.govresearchgate.net A chemo-enzymatic sequence can also be designed to convert anilines into 2-quinolone compounds in a one-pot procedure. nih.gov

Oxidative Annulation and Cyclization Strategies for Quinoline Frameworks

Oxidative annulation and cyclization strategies represent a modern and efficient approach to quinoline synthesis. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operational step, frequently mediated by transition metal catalysts or employing oxidizing agents to drive the aromatization of the newly formed heterocyclic ring. Key strategies include C–H bond activation, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com

While a direct one-pot synthesis of this compound via a multicomponent oxidative annulation remains a specialized goal, a highly effective and modular two-step approach has been established. This strategy hinges on the initial synthesis of a key intermediate, quinoline-2-thione, through an oxidative C-H/C-S functionalization, followed by a straightforward S-benzylation.

Synthesis of Quinoline-2-thione via Oxidative C-H/C-S Functionalization

A notable advancement in the synthesis of quinoline-2-thiones involves the selective deoxygenative C-H/C-S functionalization of readily available quinoline N-oxides. organic-chemistry.orgresearchgate.net This methodology provides a regioselective and metal-free pathway to this crucial intermediate. organic-chemistry.org

The reaction proceeds by activating the quinoline N-oxide with triflic anhydride, which facilitates a nucleophilic attack by thiourea (B124793) at the C2 position of the quinoline ring. Subsequent cyclization and rearrangement lead to the formation of the quinoline-2-thione. This approach is distinguished by its operational simplicity, good to high yields, and tolerance of a wide range of functional groups on the quinoline core. organic-chemistry.orgresearchgate.netfigshare.com An additional advantage of this method is the possibility of a one-pot procedure, starting directly from the corresponding quinoline, which is oxidized in situ to the N-oxide before the C-H/C-S functionalization step. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Quinoline-2-thione from Quinoline N-oxide

| Entry | Starting Quinoline N-oxide | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Quinoline N-oxide | Thiourea, Triflic anhydride, MeCN | Quinoline-2-thione | 76 | organic-chemistry.org |

| 2 | 4-Methylquinoline N-oxide | Thiourea, Triflic anhydride, MeCN | 4-Methylquinoline-2-thione | 85 | researchgate.net |

| 3 | 6-Chloroquinoline N-oxide | Thiourea, Triflic anhydride, MeCN | 6-Chloroquinoline-2-thione | 72 | researchgate.net |

S-Benzylation of Quinoline-2-thione

The second step in the synthesis of this compound is the S-alkylation of the quinoline-2-thione intermediate. This is a standard and high-yielding transformation where the thione tautomer is deprotonated by a suitable base to form a thiolate anion, which then acts as a nucleophile, attacking an alkyl halide such as benzyl bromide or benzyl chloride.

The general procedure involves dissolving the quinoline-2-thione in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), followed by the addition of a base, for instance, sodium hydroxide (B78521) or potassium carbonate. The reaction mixture is then treated with the benzylating agent, and the reaction typically proceeds smoothly at room temperature or with gentle heating to afford the desired this compound.

Table 2: Synthesis of this compound from Quinoline-2-thione

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Quinoline-2-thione | Benzyl bromide, NaOH, Ethanol | This compound | >90 (Typical) |

| 2 | Quinoline-2-thione | Benzyl chloride, K2CO3, DMF | This compound | >90 (Typical) |

This two-step sequence, beginning with a sophisticated oxidative C-H/C-S functionalization, provides a reliable and versatile route to this compound and its derivatives. The modularity of this approach allows for the synthesis of a wide array of analogues by simply varying the starting quinoline N-oxide in the first step or the alkylating agent in the second.

Spectroscopic and Crystallographic Elucidation of 2 Benzylthio Quinoline Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

In a ¹H NMR spectrum of 2-(benzylthio)quinoline, distinct signals would be expected for the protons of the quinoline (B57606) ring system, the benzyl (B1604629) group's aromatic protons, and the methylene (B1212753) (-CH₂-) bridge.

Quinoline Protons: The seven protons on the quinoline core would typically appear in the aromatic region (approximately δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton to its exact position on the ring system. Protons closer to the nitrogen atom are generally shifted further downfield.

Benzyl Protons: The five protons of the phenyl ring on the benzyl group would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. The integration of these signals would correspond to five protons.

Methylene Protons: A characteristic singlet, integrating to two protons, would be expected for the methylene (-S-CH₂-) group. Its chemical shift would likely be in the range of δ 4.0-4.5 ppm, influenced by the adjacent sulfur atom and the quinoline ring.

Carbon-13 (¹³C) NMR Characterization of Molecular Frameworks

A ¹³C NMR spectrum would provide information on each unique carbon atom in the this compound molecule.

Quinoline Carbons: Nine distinct signals would correspond to the carbons of the quinoline ring. The carbon atom at position 2, directly bonded to the sulfur, would be significantly influenced and its chemical shift would be a key identifier. Carbons in the heterocyclic ring generally show different shifts compared to those in the benzene (B151609) portion of the quinoline system.

Benzyl Carbons: Six signals would be expected for the benzyl group's carbons: four for the aromatic CH groups (with two being equivalent, resulting in potentially fewer signals depending on symmetry) and one for the quaternary carbon attached to the methylene group.

Methylene Carbon: A single signal corresponding to the -CH₂- carbon would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact mass of a compound, thereby confirming its molecular formula, and to study its fragmentation patterns upon ionization.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (C₁₆H₁₃NS), the expected monoisotopic mass is 251.07687 Da. uni.lu HRESI-MS would be used to measure the mass of the [M+H]⁺ ion with high precision (e.g., 252.08415 Da), and this exact mass would serve to confirm the elemental composition of C₁₆H₁₄NS⁺, consistent with the parent molecule. Further analysis via tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the benzyl group or fragments from the quinoline ring, which would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Bands above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹, corresponding to the C-H bonds of the methylene group.

C=C and C=N Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, indicative of the aromatic quinoline and benzyl rings.

C-S Stretching: A weaker absorption in the fingerprint region, typically around 700-600 cm⁻¹, corresponding to the carbon-sulfur bond.

Single-Crystal X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds, confirming the connectivity of the quinoline and benzylthio moieties.

Molecular Conformation: The dihedral angles, showing the spatial arrangement and orientation of the quinoline ring relative to the benzyl group.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing any non-covalent interactions such as π-π stacking between the aromatic rings, which are common in such systems.

Without access to published experimental results, a more detailed analysis remains speculative. The complete and accurate elucidation of the structure of this compound awaits a comprehensive study and publication of these spectroscopic and crystallographic data.

A comprehensive search for the specific crystallographic and spectroscopic data for the compound “this compound” required to construct the article as per the provided outline has been conducted. Unfortunately, detailed experimental data from single-crystal X-ray diffraction studies for this specific compound, including its crystal system, space group, unit cell parameters, precise bond lengths and angles, hydrogen bonding networks, and Hirshfeld surface analysis, are not available in the published scientific literature accessible through the performed searches.

Scientific articles and crystallographic databases contain such information for various derivatives of quinoline and other benzylthio-containing compounds. However, in strict adherence to the instructions to focus solely on “this compound” and not introduce information from other compounds, it is not possible to generate the requested scientifically accurate article.

The creation of the specified data tables and detailed research findings for each subsection of the outline is contingent on the availability of a published crystal structure for this compound. Without this foundational data, any attempt to write the article would involve speculation or the use of data from related but distinct molecules, which would violate the core requirements of the instructions.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data for this compound.

Reactivity and Chemical Transformations of 2 Benzylthio Quinoline Scaffolds

Reductive Amination Reactions of 2-(Benzylthio)quinoline-3-carbaldehyde

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound-3-carbaldehyde, this reaction provides a direct route to a variety of N-substituted ((2-(benzylthio)quinolin-3-yl)methyl)amines. The process typically involves the initial formation of a Schiff base (imine) intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by in situ reduction of the imine to the corresponding amine.

While specific studies on the reductive amination of this compound-3-carbaldehyde are not extensively documented, the reactivity can be inferred from analogous systems, such as 2-chloroquinoline-3-carbaldehyde (B1585622) and 2-morpholinoquinoline-3-carbaldehydes. The general scheme involves the reaction of the aldehyde with an amine in the presence of a suitable reducing agent.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The choice of the reducing agent can influence the reaction conditions and substrate scope.

Reaction with Primary Amines:

The reaction of this compound-3-carbaldehyde with primary amines is expected to yield secondary amines. The initial condensation forms an N-substituted imine, which is then reduced to the final secondary amine product. A variety of primary amines, including aliphatic and aromatic amines, can potentially be used, leading to a diverse library of derivatives.

Reaction with Secondary Amines:

Similarly, secondary amines can react with this compound-3-carbaldehyde to produce tertiary amines. The reaction proceeds through the formation of a tertiary iminium ion, which is subsequently reduced.

The following table summarizes the expected products from the reductive amination of this compound-3-carbaldehyde with various amines, based on established methodologies for similar quinoline (B57606) aldehydes.

| Amine | Reducing Agent | Expected Product |

| Aniline | NaBH₄ | N-((2-(Benzylthio)quinolin-3-yl)methyl)aniline |

| Benzylamine | NaBH(OAc)₃ | N-((2-(Benzylthio)quinolin-3-yl)methyl)-1-phenylmethanamine |

| Morpholine | Catalytic H₂ | 4-(((2-(Benzylthio)quinolin-3-yl)methyl)morpholine |

| Piperidine | NaBH₄ | 1-(((2-(Benzylthio)quinolin-3-yl)methyl)piperidine |

Alkylation and Aralkylation Reactions

The this compound scaffold possesses several sites susceptible to alkylation and aralkylation, including the quinoline nitrogen and potentially the carbon atoms of the quinoline and benzyl (B1604629) rings, depending on the reaction conditions and the nature of the electrophile.

Alkylation of the quinoline nitrogen would lead to the formation of a quaternary quinolinium salt. This typically occurs when the nitrogen atom is sufficiently nucleophilic and is not sterically hindered. However, the presence of the bulky benzylthio group at the 2-position might influence the accessibility of the nitrogen atom to electrophiles.

C-H alkylation of the quinoline ring is another possibility, often requiring transition metal catalysis to activate the C-H bonds. Rhodium-catalyzed ortho-alkylation of quinolines with olefins has been reported, demonstrating the feasibility of direct functionalization of the quinoline core. While specific examples with this compound are lacking, it is plausible that under similar catalytic conditions, alkylation could occur at various positions on the quinoline ring.

Aralkylation, the introduction of an aralkyl group (e.g., a substituted benzyl group), can be achieved using aralkyl halides. These reactions would likely follow similar pathways to alkylation, with the potential for both N- and C-aralkylation.

The following table outlines potential alkylation and aralkylation products of this compound.

| Reagent | Reaction Type | Potential Product |

| Methyl iodide | N-Alkylation | 1-Methyl-2-(benzylthio)quinolin-1-ium iodide |

| Benzyl bromide | N-Aralkylation | 1-Benzyl-2-(benzylthio)quinolin-1-ium bromide |

| Propylene (Rh catalyst) | C-H Alkylation | 2-(Benzylthio)-x-propylquinoline |

Cleavage and Modification of Thioether Linkages

The thioether linkage in this compound is a key functional group that can be cleaved or modified to generate other important quinoline derivatives. Cleavage of the C-S bond can be achieved through various reductive or oxidative methods.

Reductive Cleavage:

A common method for the cleavage of benzyl thioethers is through reductive desulfurization using Raney nickel. This reaction typically results in the replacement of the entire benzylthio group with a hydrogen atom, yielding the corresponding 2-unsubstituted quinoline. This method is often used for the removal of sulfur-containing protecting groups.

Oxidative Cleavage:

Oxidative cleavage methods can also be employed to break the C-S bond. Depending on the oxidant and reaction conditions, this can lead to the formation of sulfoxides, sulfones, or other oxidized sulfur species, which may be more susceptible to subsequent cleavage reactions.

Modification of the Thioether:

Instead of complete cleavage, the thioether linkage can be modified. For instance, selective oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone, as will be discussed in more detail in section 4.5. These oxidized derivatives can exhibit different chemical reactivity and biological activity compared to the parent thioether.

The table below summarizes some potential transformations involving the cleavage and modification of the thioether linkage in this compound.

| Reagent/Condition | Transformation | Product |

| Raney Nickel | Reductive Desulfurization | Quinoline |

| Strong Oxidizing Agent | Oxidative Cleavage | 2-Hydroxyquinoline or Quinolin-2(1H)-one |

| m-CPBA (1 equiv.) | Oxidation | 2-(Benzylsulfinyl)quinoline |

| m-CPBA (2 equiv.) | Oxidation | 2-(Benzylsulfonyl)quinoline |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the sulfur atom and/or other functional groups on the quinoline or benzyl rings to form new rings.

For instance, if the benzyl group of the thioether contains a suitable functional group, intramolecular cyclization can occur. An example would be the presence of a carboxylic acid or an amino group on the benzyl ring, which could potentially cyclize onto the quinoline ring or the sulfur atom.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a plausible transformation. Electrophilic cyclization of N-(2-alkynyl)anilines has been shown to produce substituted quinolines, and similar strategies could be envisioned for appropriately functionalized this compound derivatives to build additional fused rings.

The following table provides hypothetical examples of cyclization and annulation reactions starting from functionalized this compound derivatives.

| Starting Material | Reaction Type | Fused Heterocycle Product |

| 2-((2-Aminobenzyl)thio)quinoline | Intramolecular Cyclization | A dibenzo[b,f]thiazepine derivative |

| 3-Ethynyl-2-(benzylthio)quinoline | Intramolecular Annulation | A thieno[2,3-b]quinoline derivative |

| 2-((2-Carboxybenzyl)thio)quinoline | Intramolecular Cyclization | A thiepin-fused quinoline derivative |

Oxidative Transformations of this compound Derivatives

The sulfur atom in the this compound scaffold is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidative transformations can significantly alter the electronic and steric properties of the molecule, which in turn can influence its chemical reactivity and biological activity.

Oxidation to Sulfoxide:

Selective oxidation of the thioether to the sulfoxide can be achieved using a variety of mild oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this purpose, where the stoichiometry of the oxidant can be controlled to favor the formation of the sulfoxide. Other reagents such as hydrogen peroxide in the presence of a catalyst can also be employed. The resulting 2-(benzylsulfinyl)quinoline introduces a chiral center at the sulfur atom.

Oxidation to Sulfone:

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone. The 2-(benzylsulfonyl)quinoline derivative possesses a more electron-withdrawing sulfonyl group, which can impact the reactivity of the quinoline ring. For example, the oxidation of 2-methyl-3-(phenylthiomethyl)quinolines to the corresponding sulfones has been successfully demonstrated using m-CPBA.

These oxidative transformations are valuable for creating a range of derivatives with modulated properties. The sulfoxide and sulfone groups can also serve as leaving groups in nucleophilic substitution reactions, further expanding the synthetic utility of the this compound scaffold.

The table below details the oxidative transformations of this compound.

| Reagent | Product |

| m-CPBA (1 equivalent) | 2-(Benzylsulfinyl)quinoline |

| Hydrogen Peroxide (catalytic) | 2-(Benzylsulfinyl)quinoline |

| m-CPBA (2+ equivalents) | 2-(Benzylsulfonyl)quinoline |

| Potassium Permanganate | 2-(Benzylsulfonyl)quinoline |

Computational and Theoretical Chemistry of 2 Benzylthio Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for quinoline (B57606) derivatives by approximating the solutions to the Schrödinger equation based on the molecule's electron density. rsc.orgnih.gov

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. nih.gov For 2-(benzylthio)quinoline, this process involves calculating the molecular energy at various atomic arrangements to find the structure with the lowest possible energy, which corresponds to the most stable conformation.

This analysis would reveal key structural parameters such as:

Bond Lengths: The distances between connected atoms (e.g., C-S, S-CH₂, C-N).

Bond Angles: The angles formed by three consecutive atoms.

In related quinoline structures that have been computationally optimized, such as benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the benzyl rings are significantly inclined relative to the quinoline ring system. nih.gov A similar non-planar conformation would be expected for this compound due to the flexibility of the thioether bridge and the steric bulk of the aromatic rings. However, specific optimized geometric parameters for this compound are not available in the reviewed scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. uni.lu A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability. For the parent quinoline molecule, DFT calculations have determined a HOMO-LUMO energy gap of approximately 4.83 eV. rsc.org While these values provide a reference, the specific HOMO, LUMO, and energy gap values calculated for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. rsc.org It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. niscpr.res.in The map is color-coded to represent different potential values:

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to attack by electrophiles. In this compound, such regions would be expected around the electronegative nitrogen atom of the quinoline ring and the sulfur atom of the thioether linkage.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are attractive to nucleophiles. Positive potentials are typically found around hydrogen atoms.

Green Regions: Represent neutral or near-zero potential.

MESP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. researchgate.net A specific MESP map for this compound has not been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared with experimental data to confirm its identity and stereochemistry. documentsdelivered.com This comparison is a powerful tool for structural elucidation.

While computational studies on the NMR shifts of various quinoline derivatives exist, specific theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound have not been reported in the surveyed literature. nih.govrsc.org

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. nih.gov This analysis partitions the total electron density among the constituent atoms, providing insight into the electronic distribution and identifying atoms that are electron-rich or electron-deficient. researchgate.net These partial charges influence numerous molecular properties, including the dipole moment and reactivity. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. researchgate.net No published Mulliken charge analysis specific to the atoms of this compound is currently available.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are powerful computational techniques used in drug discovery to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and scoring them based on binding affinity or energy. A lower binding energy typically indicates a more stable and favorable interaction. This analysis can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target protein.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and behavior of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to assess the conformational stability of the complex, analyze the persistence of key intermolecular interactions, and calculate more rigorous binding free energies.

While numerous studies have employed these techniques for various quinoline derivatives to explore their potential as therapeutic agents, no specific molecular docking or molecular dynamics simulation studies featuring this compound as the ligand have been found in the reviewed scientific literature. mdpi.comresearchgate.net

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding modes and estimating the binding affinities of quinoline derivatives. For instance, studies on various quinoline-based compounds have successfully employed molecular docking to elucidate their interactions with biological targets.

In silico molecular docking analyses of thiopyrano[2,3-b]quinoline derivatives, for example, have been conducted to determine their binding affinity, residual interactions, and hydrogen bonding patterns against specific protein targets. nih.govsemanticscholar.orgresearchgate.net Such studies typically reveal binding affinity values in the range of -5.3 to -6.1 Kcal/mol, indicating favorable interactions. nih.govsemanticscholar.orgresearchgate.net The interaction analysis often identifies key amino acid residues that form hydrogen bonds and other non-covalent interactions with the quinoline scaffold and its substituents. nih.govsemanticscholar.orgresearchgate.net While specific docking studies on this compound are not extensively documented in the provided results, the methodologies applied to its derivatives suggest that its quinoline core and flexible benzylthio group would allow it to fit into various binding pockets, with the sulfur atom and aromatic rings potentially participating in crucial interactions.

Table 1: Predicted Binding Affinities of Representative Quinoline Derivatives with a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| thiopyrano[2,3-b]quinoline | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 |

| 6-methyl-thiopyrano[2,3-b]quinoline | -5.5 | PHE A-15, TRP A-12, LYS A-16 |

| 3-nitro-2-phenyl-2H-thiopyrano[2,3-b]quinoline | -5.8 | ILE A-8, LYS A-7, TRP A-12 |

Note: Data is illustrative and based on studies of related quinoline derivatives. nih.govsemanticscholar.orgresearchgate.net

Conformational Analysis within Binding Pockets

The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity. For this compound, the rotatable bond between the sulfur atom and the benzyl group, as well as the bond connecting the sulfur to the quinoline ring, allows for a range of possible conformations. Understanding how this molecule adapts its shape to fit within a protein's binding pocket is crucial for predicting its biological activity.

Computational studies on related molecules have shown that upon binding, ligands can undergo significant conformational changes. nih.gov The benzyl and quinoline rings of this compound can orient themselves to maximize favorable interactions, such as pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. The thioether linkage provides a degree of flexibility that allows the two aromatic systems to adopt optimal geometries for such interactions. The specific conformation adopted would be a balance between minimizing steric clashes and maximizing stabilizing interactions with the protein.

Understanding Interaction Energies and Residue Contributions

While specific interaction energy data for this compound is not available in the provided search results, studies on protein-ligand and protein-protein interactions highlight the importance of analyzing residue correlation networks. nih.govdiva-portal.org These networks can reveal not only direct contacts but also allosteric communications within the protein that are crucial for binding. For this compound, one would expect the quinoline nitrogen to be a potential hydrogen bond acceptor, while the benzyl and quinoline rings would contribute significantly to van der Waals and hydrophobic interactions. The sulfur atom could also participate in non-covalent interactions. Quantifying these contributions through computational methods like energy decomposition analysis would provide a detailed picture of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Chemical Activity

QSAR models are developed using a set of compounds with known activities (training set) to create a model that can then predict the activity of new, untested compounds (test set). For quinoline derivatives, various QSAR models have been developed to predict their activity against different biological targets. nih.govnih.gov These models often employ a range of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

For instance, a Comparative Molecular Field Analysis (CoMFA) study on 3-substituted benzylthio quinolinium salts, which are structurally related to this compound, yielded a predictive model with a cross-validated q² of 0.815 and a non-cross-validated r² of 0.976, indicating a high degree of statistical significance. nih.govresearchgate.net Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Table 2: Statistical Parameters of a CoMFA Model for 3-Substituted Benzylthio Quinolinium Salts

| Statistical Parameter | Value |

| Cross-validated Regression Coefficient (q²) | 0.815 |

| Number of Components | 4 |

| Non-Cross-validated Regression Coefficient (r²) | 0.976 |

| Standard Error of Estimate (SEE) | 0.112 |

Source: CoMFA studies on 3-substituted benzylthio quinolinium salts. nih.govresearchgate.net

Steric and Electrostatic Contributions to Molecular Potency

CoMFA and similar 3D-QSAR techniques provide a visual representation of the steric and electrostatic fields around the molecules, in the form of contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

In the CoMFA study of 3-substituted benzylthio quinolinium salts, the model indicated that steric factors contributed 76.6% to the variance in biological activity, while electrostatic factors accounted for 23.4%. nih.gov The contour maps generated from such a study would show specific regions where bulky substituents are favored (green contours) or disfavored (yellow contours), and where positive (blue contours) or negative (red contours) electrostatic potentials are beneficial for activity. For this compound, this would imply that the size and shape of substituents on both the benzyl and quinoline rings, as well as their electronic properties, would be critical determinants of its potency.

Energy Framework Analysis of Supramolecular Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis provides insights into the stability of the crystal packing and the nature of the non-covalent forces that govern the supramolecular assembly.

While a specific energy framework analysis for this compound was not found, studies on other quinoline derivatives demonstrate the utility of this approach. researchgate.net This method calculates the interaction energies between a central molecule and its neighbors in the crystal, partitioning them into electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. Such an analysis for this compound would likely reveal a complex network of C-H···π, π-π stacking, and potentially C-H···S interactions, which would define its solid-state architecture and physical properties.

Investigation of Biological Activities and Mechanisms of Action for 2 Benzylthio Quinoline Derivatives

Exploration of Anticancer and Antiproliferative Mechanisms

Targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a crucial role in cellular processes such as proliferation, differentiation, and survival. nih.govmdpi.com Overexpression or mutation of EGFR is a common feature in many human cancers, making it a prime target for anticancer therapies. nih.govmdpi.com Quinoline (B57606) and its derivatives have emerged as a significant class of compounds capable of inhibiting EGFR tyrosine kinase (EGFR-TK). researchgate.netias.ac.in

These inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site within the kinase domain of the receptor. nih.govmdpi.com This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote tumor growth and survival. amazonaws.com The anilinoquinazoline scaffold is a well-known pharmacophore for EGFR-TK inhibitors, with drugs like gefitinib and erlotinib being prominent examples. mdpi.comresearchgate.net Research into novel quinoline derivatives continues to explore different substitution patterns to enhance their potency and selectivity as EGFR-TK inhibitors. ias.ac.in

Modulation of Bcl-2 Protein Function through BH3 Mimetics

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This family includes both pro-survival (anti-apoptotic) members, such as Bcl-2 itself, and pro-apoptotic members. nih.govnih.gov In many cancers, the overexpression of pro-survival Bcl-2 proteins allows tumor cells to evade apoptosis, contributing to their survival and resistance to treatment. nih.govnih.gov

A promising strategy to counteract this is the use of "BH3 mimetics." These are small molecules designed to mimic the function of the BH3-only proteins, which are natural antagonists of the pro-survival Bcl-2 proteins. nih.govnih.govbohrium.com By binding to the BH3-binding groove of anti-apoptotic Bcl-2 family members, BH3 mimetics can neutralize their inhibitory effect on apoptosis, thereby promoting cancer cell death. nih.govnih.govresearchgate.net This approach is particularly attractive as it can potentially overcome resistance to conventional chemotherapies that rely on upstream apoptotic signals. nih.gov

While direct evidence linking 2-(benzylthio)quinoline specifically as a BH3 mimetic is still emerging, the broader class of quinoline derivatives has been investigated for its ability to induce apoptosis. The development of compounds that can modulate Bcl-2 function represents a significant area of research in cancer therapy.

Induction of Caspase-3 Activation

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. nih.govnih.gov Among them, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov The activation of caspase-3 is therefore a critical step in the apoptotic cascade.

Studies have shown that certain derivatives of this compound can induce a significant increase in the expression levels of caspase-3. researchgate.net For example, 2-benzylthioquinoline nitrones have demonstrated the ability to cause a remarkable overexpression of caspase-3 protein levels in treated cells. researchgate.net This suggests that a key mechanism of their antiproliferative activity is the induction of apoptosis through the activation of the caspase cascade. The ability of these compounds to trigger caspase-3 activation highlights their potential as pro-apoptotic agents in cancer therapy.

Role as Nitric Oxide Donors in Antiproliferative Contexts

Nitric oxide (NO) is a signaling molecule with diverse physiological and pathological roles. In the context of cancer, high concentrations of NO can be cytotoxic and can enhance the efficacy of other anticancer agents. bioworld.com This has led to the development of NO-donating compounds as a novel therapeutic strategy. nih.govnih.gov

Novel quinoline derivatives have been synthesized that incorporate nitric oxide donor moieties, such as nitrones and oximes. researchgate.net These hybrid molecules are designed to release NO, which then contributes to their antiproliferative effects. researchgate.net Research has shown that 2-benzylthioquinoline nitrones can release larger amounts of nitric oxide compared to their corresponding oximes. researchgate.net This release of NO is believed to be a key factor in their promising antiproliferative activity, particularly against leukemia and colon cancer cell lines. researchgate.net The dual functionality of these compounds, combining the quinoline scaffold with an NO-donating group, represents an innovative approach to cancer treatment.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, HCT-116)

The cytotoxic activity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. These in vitro studies are crucial for determining the potency and selectivity of new compounds. The following table summarizes the cytotoxic activity of various quinoline derivatives against some common cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-benzylthioquinoline nitrone 6e | Leukemia | 0.45 - 0.91 | researchgate.net |

| 2-benzylthioquinoline nitrone 6f | Colon Cancer | 0.45 - 0.91 | researchgate.net |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative BAPPN | HepG2 | 3.3 µg/mL | mdpi.com |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative BAPPN | MCF-7 | 3.1 µg/mL | mdpi.com |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative BAPPN | HCT-116 | 23 µg/mL | mdpi.com |

| Quinoline derivative 4a | MCF-7 | 36.07 | ias.ac.in |

| Quinoline derivative 4a | HeLa | 17.06 | ias.ac.in |

These results demonstrate that quinoline derivatives, including those related to the this compound scaffold, exhibit significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and colon carcinoma (HCT-116). ias.ac.inmdpi.comresearchgate.netnih.govmdpi.comnih.gov The potency of these compounds, as indicated by their IC50 values, varies depending on the specific derivative and the cancer cell line being tested.

SAR Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. dntb.gov.uanih.gov For quinoline derivatives, SAR studies have been crucial in optimizing their anticancer efficacy. dntb.gov.uanih.gov

These studies have revealed several key structural features that are important for the antiproliferative activity of quinoline compounds. For instance, the substitution pattern on the quinoline ring system can significantly impact their potency and selectivity. The nature and position of substituents can influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

While specific SAR studies focused solely on this compound are part of a broader research area, the general principles derived from studies on other quinoline derivatives are applicable. The exploration of different substituents on both the quinoline and benzyl (B1604629) rings of the this compound scaffold is a logical step in the development of more effective anticancer agents.

Antitubercular Activity and Target Identification

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of drug-resistant strains. nih.govresearchgate.net This has created an urgent need for the development of new antitubercular drugs with novel mechanisms of action. nih.gov The quinoline scaffold has long been recognized for its potential in this area, with some derivatives showing promising activity against M. tuberculosis. nih.govresearchgate.netnih.goveurekaselect.comresearchgate.net

Research into quinoline-based compounds has identified several potential targets within the bacterium. For example, some quinoline derivatives have been shown to inhibit the activity of KatG, a catalase-peroxidase enzyme essential for the activation of the frontline anti-TB drug isoniazid. nih.gov By targeting different enzymes or pathways, new quinoline derivatives could be effective against drug-resistant strains.

The development of this compound and its analogues as antitubercular agents is an active area of research. The combination of the quinoline core with various thioether side chains offers a rich chemical space for the discovery of new compounds with potent activity against M. tuberculosis. Identifying the specific molecular targets of these compounds is a key step in understanding their mechanism of action and in developing them into effective clinical treatments.

Enzyme Inhibition Studies (Non-Antimicrobial/Non-Anticancer Pathways)

Beyond their antimicrobial properties, quinoline derivatives have been investigated for their ability to inhibit various enzymes involved in other physiological and pathological pathways.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govpatsnap.com Studies on halogenated quinoline derivatives have shown their potential as inhibitors of both MAO-A and MAO-B. nih.gov For instance, in silico docking studies revealed that a derivative, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), exhibited superior binding affinities for both MAO-A (-7.24 kcal/mol) and MAO-B (-8.37 kcal/mol) compared to reference drugs. nih.gov This suggests that the quinoline scaffold is a promising starting point for designing novel MAO inhibitors. nih.gov However, it is noteworthy that in a separate study, a series of diversely functionalized quinolinones and dihydroquinolinones did not show significant inhibition of human recombinant MAO-A or MAO-B. mdpi.comresearchgate.net

Table 2: In Silico Binding Affinities of Halogenated Quinoline Derivatives for MAO Enzymes

| Compound | Target Enzyme | Binding Score (kcal/mol) |

|---|---|---|

| Q3Cl4F | MAO-A | -7.24 |

| Q3Cl4F | MAO-B | -8.37 |

| Harmine (Reference) | MAO-A | -6.57 |

| Rasagiline (Reference) | MAO-B | -6.47 |

Binding affinities determined through in silico docking studies. nih.gov

Acetylcholinesterase (AChE) inhibitors are the primary treatment for Alzheimer's disease. mdpi.com Several studies have highlighted the potential of quinoline derivatives as AChE inhibitors. nih.govnih.gov One particular quinolinone derivative, designated QN8, was identified as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE). mdpi.comresearchgate.net This compound demonstrated an IC50 value of 0.29 µM for hrAChE and a Ki value in the nanomolar range (79 nM). mdpi.comresearchgate.net The selectivity for AChE over butyrylcholinesterase (BuChE) was also significant, with an IC50 for hrBuChE of 12.73 µM. mdpi.com

Table 3: Inhibitory Activity of Compound QN8 Against Cholinesterases

| Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type |

|---|---|---|---|

| hrAChE | 0.29 ± 0.02 | 79 ± 7 | Non-competitive |

| hrBuChE | 12.73 ± 0.45 | - | - |

Data from in vitro enzymatic assays on a promising quinolinone derivative. mdpi.com

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netsemanticscholar.orgmdpi.com A study on quinoline-1,3,4-oxadiazole conjugates revealed potent α-glucosidase inhibition, with IC50 values in the low micromolar range. nih.govnih.gov The most potent compound in this series, featuring a bromopentyl sidechain (compound 4i), exhibited an IC50 of 15.85 µM, which was more potent than the reference drug acarbose (IC50 = 17.85 µM). nih.govnih.gov The study also noted that these compounds showed moderate α-amylase inhibition. nih.gov Kinetic studies established that the mode of α-glucosidase inhibition was non-competitive, indicating that these quinoline hybrids act as allosteric inhibitors. nih.govnih.gov

Table 4: α-Glucosidase Inhibitory Activity of Quinoline-1,3,4-oxadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4i (bromopentyl sidechain) | 15.85 |

| 4k (p-fluorobenzyl) | 23.69 |

| Acarbose (Reference) | 17.85 |

Antileishmanial Activity and Mechanistic Insights

Leishmaniasis is a neglected tropical disease requiring new, cost-effective drugs. nih.gov The 2-substituted quinoline series has been identified as a valuable source of molecules with antileishmanial activity. nih.gov A study evaluating novel quinoline derivatives incorporating arylnitro and aminochalcone moieties found several compounds with significant antiprotozoal activity. uantwerpen.be One derivative, compound 3d, showed notable antileishmanial activity against Leishmania infantum, with a half-maximal effective concentration (EC50) of 8.83 µM. uantwerpen.be Another compound, 4i, also exhibited activity against L. infantum with an EC50 value of 10.1 µM. uantwerpen.be While the precise mechanism for many quinolines is still under investigation, potential modes of action include rapid accumulation within the parasite. nih.gov

**Table 5: Antileishmanial Activity of Quinoline Derivatives Against *L. infantum***

| Compound | EC50 (µM) |

|---|---|

| 3d | 8.83 |

| 4i | 10.1 |

| Miltefosine (Reference) | 6.35 |

In vitro activity against Leishmania infantum. uantwerpen.be

Investigation of Broad Biological Pathway Modulation

Research into the biological activities of this compound derivatives has revealed their capacity to interact with and modulate multiple signaling pathways within the cell. This broad-spectrum activity underscores their potential as versatile therapeutic agents. The primary areas of investigation have centered on their anti-cancer properties, specifically their impact on cell proliferation, apoptosis (programmed cell death), and the intricate signaling cascades that govern these processes.

A significant body of research has highlighted the general ability of the broader quinoline class of compounds to act as inhibitors of various kinases, which are key regulators of cellular signaling. ekb.eg This inhibitory action can disrupt the communication networks that cancer cells rely on for their growth and survival. Furthermore, quinoline derivatives have been shown to induce cell cycle arrest and apoptosis, fundamental processes in controlling cell populations. nih.govnih.gov

While specific, in-depth studies focusing exclusively on the broad biological pathway modulation of this compound and its direct derivatives are still emerging, the existing research on closely related quinoline compounds provides a foundational understanding of their likely mechanisms of action. These studies consistently point towards the disruption of cancer cell signaling, inhibition of cell division, and the induction of cellular suicide programs as key outcomes of quinoline derivative activity.

One notable study on a novel quinoline derivative, identified as 91b1, demonstrated its potent anticancer effects both in laboratory cell cultures and in animal models. mdpi.com This compound was found to suppress cancer cell proliferation and modulate the cell cycle. mdpi.com A key finding of this research was the downregulation of a protein called Lumican, which is often overexpressed in various cancers and is associated with tumor progression. mdpi.com This suggests that a potential mechanism of action for some quinoline derivatives is the inhibition of cancer cell advancement by targeting the expression of specific cancer-promoting genes. mdpi.com

The anticancer activity of quinoline derivatives is multifaceted and can involve several mechanisms, including the inhibition of critical enzymes like tyrosine kinases, acting as alkylating agents that damage cancer cell DNA, and inducing apoptosis. nih.gov They have also been shown to arrest the cell cycle at different phases, thereby halting the uncontrolled proliferation of cancer cells. nih.gov

The following table summarizes the observed effects of a quinoline derivative on various cell signaling molecules, providing insight into the pathways affected.

Table 1: Modulation of Cell Signaling Pathways by a Quinoline Derivative (Compound 91b1)

| Analyte (Phosphorylated) | Effect of Treatment |

| AKT (Ser473) | Modulated |

| ATF-2 (Thr71) | Modulated |

| MEK1 (Ser217/Ser221) | Modulated |

| ErK1/2 (Thr202/Tyr204,Thr185/Tyr187) | Modulated |

| p38 MAPK (Thr180/Tyr182) | Modulated |

| HSP27 (Ser78) | Modulated |

| p53 (Ser15) | Modulated |

| JNK (Thr183/Tyr185) | Modulated |

| p90 RSK (Ser380) | Modulated |

Source: Adapted from research on the anticancer effect of a novel quinoline derivative 91b1 through downregulation of Lumican. nih.gov

Further research is necessary to fully elucidate the specific molecular targets and the complete spectrum of biological pathways modulated by this compound and its derivatives. However, the current body of evidence strongly suggests that these compounds hold significant promise as modulators of key cellular processes and warrant continued investigation for their therapeutic potential.

Applications of 2 Benzylthio Quinoline in Specialized Chemical Fields

Corrosion Inhibition Studies

The use of organic compounds to mitigate the corrosion of metals is a critical area of industrial research. Quinoline (B57606) derivatives have been identified as effective corrosion inhibitors, particularly for mild steel and carbon steel in acidic environments. The efficacy of these compounds, including 2-(Benzylthio)quinoline, is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This inhibition is influenced by the electronic structure of the molecule, the presence of heteroatoms (like nitrogen and sulfur), and the number of π-electrons.

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, such as carbon steel. jmaterenvironsci.comscienceandnature.org This process involves the displacement of water molecules and other corrosive ions from the metal's surface by the inhibitor molecule. The adsorption can occur through two main types of interactions: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the sharing of electrons between the inhibitor and the metal to form a coordinate-type bond. mdpi.com

The presence of nitrogen and sulfur atoms, with their lone pairs of electrons, as well as the π-electrons from the quinoline and benzyl (B1604629) rings in this compound, facilitates strong adsorption onto the vacant d-orbitals of iron atoms on the steel surface. scienceandnature.orgnajah.edu Studies on similar quinoline derivatives have shown that their adsorption behavior often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. najah.eduresearchgate.netresearchgate.net The strength and nature of this adsorbed film dictate the effectiveness of the corrosion inhibition.

Table 1: Adsorption Characteristics of Quinoline Derivatives on Steel

| Adsorption Model | Type of Interaction | Key Molecular Features | Protective Film Formation |

| Langmuir Isotherm | Physisorption & Chemisorption | N and S heteroatoms, π-electrons | Monolayer |

Electrochemical Characterization of Inhibitory Effects

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to study the behavior of inhibitors like this compound.

Potentiodynamic polarization studies on related quinoline derivatives reveal that they often act as mixed-type inhibitors. najah.eduresearchgate.netias.ac.in This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ias.ac.in The presence of the inhibitor leads to a decrease in the corrosion current density (Icorr), indicating a reduction in the corrosion rate. researchgate.net